Tert-butyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate
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Description
“Tert-butyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole rings are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years. Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .Molecular Structure Analysis
Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group. There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .Chemical Reactions Analysis
Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .Future Directions
The future directions in the study and application of imidazole-containing compounds like “Tert-butyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate” could involve further exploration of their synthesis methods, as well as their potential applications in various fields such as medicine and agriculture .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)15(18)9-14-11-20(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10,18H2,1-3H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHGGBFUUFURAM-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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